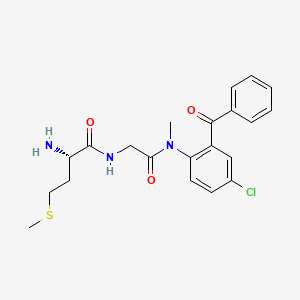![molecular formula C12H20Cl2Si2 B12555390 Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- CAS No. 189343-28-0](/img/structure/B12555390.png)
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- is a chemical compound with the molecular formula C12H20Cl2Si2 . It is a member of the organosilicon compounds, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
The synthesis of Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- typically involves the reaction of chlorodimethylsilane with 4-(2-chloroethyl)phenylsilane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction.
Chemical Reactions Analysis
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: It can be reduced to form simpler silanes.
Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: It can be used in the modification of biomolecules to study their interactions and functions.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Mechanism of Action
The mechanism of action of Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- involves its ability to form stable covalent bonds with other molecules. This property makes it useful in various applications where stable and durable bonds are required. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- can be compared with other similar organosilicon compounds such as:
Chlorodimethylsilane: A simpler compound with similar reactivity but fewer functional groups.
Phenylsilane: Another organosilicon compound with a phenyl group, but without the additional chlorodimethylsilyl group.
Dimethylchlorosilane: Similar in structure but lacks the phenyl group.
The uniqueness of Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- lies in its combination of functional groups, which provides it with unique reactivity and applications .
Properties
CAS No. |
189343-28-0 |
|---|---|
Molecular Formula |
C12H20Cl2Si2 |
Molecular Weight |
291.36 g/mol |
IUPAC Name |
chloro-[4-[2-[chloro(dimethyl)silyl]ethyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C12H20Cl2Si2/c1-15(2,13)10-9-11-5-7-12(8-6-11)16(3,4)14/h5-8H,9-10H2,1-4H3 |
InChI Key |
RREBKRGIONJYEK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC1=CC=C(C=C1)[Si](C)(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


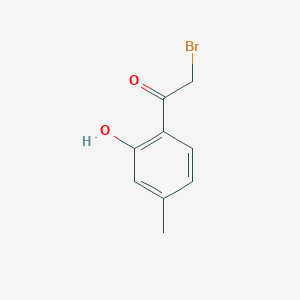
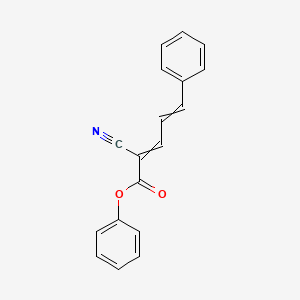
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
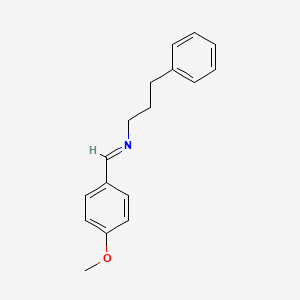

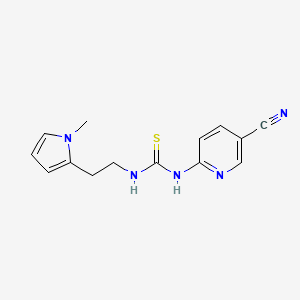
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
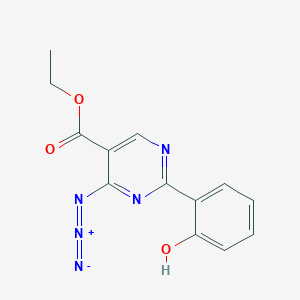
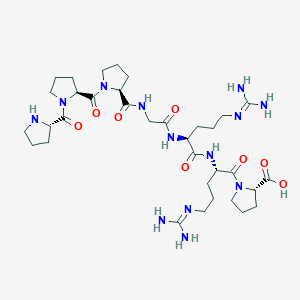

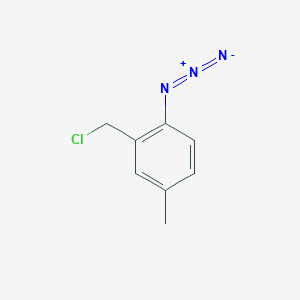
![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
